3-Methyl-3-(2-cyanoethoxy)-1-butyne
Description
Properties
CAS No. |
15496-08-9 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(2-methylbut-3-yn-2-yloxy)propanenitrile |
InChI |
InChI=1S/C8H11NO/c1-4-8(2,3)10-7-5-6-9/h1H,5,7H2,2-3H3 |
InChI Key |
BRMRUCOZUIVFCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OCCC#N |
Canonical SMILES |
CC(C)(C#C)OCCC#N |
Other CAS No. |
15496-08-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best contextualized against analogs with variations in substituents or backbone structure. Below is a comparative analysis:
3-Methyl-3-methoxy-1-butyne
- Structure: Replaces the 2-cyanoethoxy group with a methoxy (-OCH₃) group.
- Key Differences: Polarity: The absence of the cyano group reduces polarity, likely lowering boiling points and aqueous solubility compared to 3-Methyl-3-(2-cyanoethoxy)-1-butyne.
- Applications: Primarily used as a solvent or stabilizer in organic reactions, lacking the cyano group’s versatility in nitrile-based coupling reactions.
3-Ethyl-3-(2-cyanoethoxy)-1-butyne
- Structure : Replaces the methyl branch with an ethyl (-CH₂CH₃) group.
- Thermal Stability: Longer alkyl chains may enhance thermal stability, as noted in analogous alkynyl ethers.
3-Methyl-3-(2-azidoethoxy)-1-butyne
- Structure: Replaces the cyano (-CN) group with an azide (-N₃) group.
- Key Differences: Reactivity: The azide group enables participation in Staudinger or Huisgen reactions, diverging from the cyano group’s role in nitrile-specific transformations. Safety: Azides pose explosion risks under certain conditions, whereas cyano groups require careful handling due to toxicity.
Preparation Methods
Alkylation of Propargyl Alcohol Derivatives
A primary route to 3-methyl-3-(2-cyanoethoxy)-1-butyne involves the alkylation of 3-methyl-3-hydroxy-1-butyne with 2-cyanoethyl bromide or analogous electrophiles. This method leverages the nucleophilic character of the hydroxyl group in propargyl alcohols.
Reaction Conditions
-
Base : Potassium carbonate () or sodium hydride () in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature : 0–25°C under inert atmosphere (argon/nitrogen).
-
Stoichiometry : Molar ratio of 1:1.2 (propargyl alcohol to cyanoethyl bromide) to minimize di-alkylation side products.
Mechanistic Insight
The reaction proceeds via an mechanism, where the deprotonated hydroxyl group attacks the electrophilic carbon of 2-cyanoethyl bromide. Steric hindrance from the methyl group on the propargyl alcohol ensures regioselective mono-alkylation.
Mitsunobu Reaction with 2-Cyanoethanol
The Mitsunobu reaction offers an alternative pathway, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine () to couple 3-methyl-3-hydroxy-1-butyne with 2-cyanoethanol.
Key Advantages
-
Yield Optimization : Achieves >85% yield under mild conditions.
-
Stereochemical Control : Retains configuration at the propargyl carbon due to the concerted mechanism.
Procedure
-
Dissolve 3-methyl-3-hydroxy-1-butyne (1.0 equiv), 2-cyanoethanol (1.2 equiv), (1.5 equiv), and DEAD (1.5 equiv) in THF.
-
Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
-
Quench with saturated , extract with ethyl acetate, and purify via silica gel chromatography.
Catalytic and Solvent Effects
Role of Solvent Polarity
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states through dipole interactions. Non-polar solvents (e.g., toluene) favor slower, more selective alkylation but risk incomplete conversion.
Acid/Base Catalysis
-
Phosphoric Acid : Enhances electrophilicity of 2-cyanoethyl bromide in protic solvents.
-
Tertiary Amines (e.g., triethylamine): Scavenge byproduct, shifting equilibrium toward product formation.
Purification and Characterization
Distillation and Chromatography
Spectroscopic Data
-
NMR (CDCl):
Industrial-Scale Synthesis
Continuous Flow Reactors
High-throughput production employs tubular reactors at 12 bar pressure and 220°C, achieving 98% conversion with residence times of 2 minutes. Catalyst (tri-n-butylamine) is recycled via fractional distillation.
Yield and Purity Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Conversion (%) | 97 | 98 |
| Isolated Yield (%) | 99 | 99 |
| Purity (GC) (%) | >99 | >99.5 |
Applications and Derivatives
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